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Compound of Interest

Compound Name: 6-Formylpicolinonitrile

Cat. No.: B1333604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 6-
formylpicolinonitrile (CAS No. 206201-64-1), a key intermediate in various synthetic

applications. While exhaustive searches for publicly available experimental spectra have been

conducted, specific datasets for this compound are not readily available in the reviewed

literature. Therefore, this document presents predicted spectral data based on the known

chemical structure and established principles of spectroscopic analysis. This guide is intended

to assist researchers in the identification and characterization of 6-formylpicolinonitrile.

Chemical Structure and Overview
6-Formylpicolinonitrile, also known as 5-cyanopicolinaldehyde or 6-formyl-3-

pyridinecarbonitrile, possesses a pyridine ring substituted with a formyl group at the 2-position

and a nitrile group at the 6-position. Its molecular formula is C₇H₄N₂O, with a molecular weight

of 132.12 g/mol . The presence of these functional groups—an aldehyde, a nitrile, and an

aromatic heterocycle—gives rise to characteristic signals in various spectroscopic analyses.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 6-formylpicolinonitrile. These

values are derived from established correlation charts and spectral data of analogous

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~10.1 Singlet - 1H
Aldehydic proton

(-CHO)

~8.2 Doublet ~8.0 1H
Aromatic proton

(H-4)

~8.0 Doublet ~8.0 1H
Aromatic proton

(H-5)

~7.9 Triplet ~8.0 1H
Aromatic proton

(H-3)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~192 Aldehydic carbon (C=O)

~155 Aromatic carbon (C-2)

~140 Aromatic carbon (C-6)

~130 Aromatic carbon (C-4)

~128 Aromatic carbon (C-5)

~125 Aromatic carbon (C-3)

~117 Nitrile carbon (C≡N)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2850, ~2750 Medium, Weak
Aldehydic C-H stretch (Fermi

doublet)

~2230 Strong C≡N (nitrile) stretch

~1710 Strong C=O (aldehyde) stretch

~1600, ~1470 Medium-Strong
Aromatic C=C and C=N ring

stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment Ion

132 [M]⁺ (Molecular ion)

131 [M-H]⁺

104 [M-CO]⁺

103 [M-CHO]⁺

77 [C₅H₃N]⁺

Experimental Protocols
The following are general experimental protocols for acquiring the spectral data discussed

above. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
A sample of 6-formylpicolinonitrile (typically 5-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube. A standard 5 mm NMR tube is used. ¹H NMR spectra

are typically acquired using a 400 MHz or higher field spectrometer. A sufficient number of

scans (e.g., 16-64) are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a higher
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number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using an Attenuated Total Reflectance

(ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed directly on the

ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be

prepared by grinding a small amount of the sample with dry potassium bromide and pressing

the mixture into a thin, transparent disk. The spectrum is typically recorded over the range of

4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques. For a volatile compound,

Electron Ionization (EI) coupled with a Gas Chromatography (GC-MS) system is common. The

sample is introduced into the ion source, where it is bombarded with a high-energy electron

beam, causing ionization and fragmentation. For less volatile or thermally sensitive

compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted

Laser Desorption/Ionization (MALDI) coupled with a suitable mass analyzer (e.g., Time-of-

Flight, Quadrupole) can be used.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic

compound like 6-formylpicolinonitrile using a combination of spectroscopic methods.
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A logical workflow for spectroscopic identification.

This guide provides a foundational understanding of the expected spectral characteristics of 6-
formylpicolinonitrile. Researchers who synthesize or handle this compound are encouraged

to perform their own spectral analyses for definitive characterization.

To cite this document: BenchChem. [Spectral Analysis of 6-Formylpicolinonitrile: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333604#6-formylpicolinonitrile-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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